molecular formula C10H16N2 B1423125 N-(2,2-dimethylpropyl)pyridin-3-amine CAS No. 1250946-71-4

N-(2,2-dimethylpropyl)pyridin-3-amine

Cat. No.: B1423125
CAS No.: 1250946-71-4
M. Wt: 164.25 g/mol
InChI Key: GNYFTORFAKIQDR-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)pyridin-3-amine is an organic compound with the molecular formula C₁₀H₁₆N₂ and a monoisotopic mass of 164.13135 Da. Structurally, it consists of a pyridine ring substituted at the 3-position with an amine group linked to a 2,2-dimethylpropyl (neopentyl) moiety. The compound is characterized by its InChIKey GNYFTORFAKIQDR-UHFFFAOYSA-N, which uniquely identifies its stereochemical and structural features .

Properties

IUPAC Name

N-(2,2-dimethylpropyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYFTORFAKIQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2,2-dimethylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-dimethylpropyl)pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes involved in nitrification. The compound inhibits the activity of these enzymes, thereby reducing the conversion of ammonia to nitrate in the soil. This inhibition helps to retain nitrogen in the soil in a form that is more readily available to plants, improving agricultural productivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2,2-dimethylpropyl)pyridin-3-amine with structurally or functionally related compounds, highlighting key differences in molecular features, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Synthesis Highlights Notable Properties/Applications References
This compound C₁₀H₁₆N₂ 164.13 Neopentyl group, pyridin-3-amine Not detailed in evidence High patent count (8) suggests industrial relevance
2-methyl-3-(3-methylbutyl)pyrazine C₁₀H₁₆N₂ 164.13 Pyrazine ring, branched alkyl chain Not described Likely flavor/aroma agent (common for pyrazines)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₅N₅ 241.29 Pyrazole, cyclopropylamine, pyridine Copper-catalyzed coupling, 17.9% yield Potential bioactive scaffold (e.g., kinase inhibitors)
Pheniramine (N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine) C₁₆H₂₀N₂ 240.34 Phenyl, pyridyl, dimethylamine Multi-step alkylation Antihistamine (clinical use)
6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine C₁₈H₂₄N₄ 296.41 Pyrrolidine, stereochemistry (2R), pyridine Not detailed Larger structure for targeted bioactivity (e.g., receptor modulation)

Key Comparative Insights:

Pheniramine shares a pyridyl-amine backbone but incorporates a phenyl group and dimethylamine, which are critical for its antihistamine activity .

Synthesis Complexity :

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine requires copper catalysis and yields 17.9%, reflecting challenges in introducing cyclopropyl groups . In contrast, Pheniramine’s synthesis involves multi-step alkylation, optimized for scale-up .

Compounds with pyrrolidine or pyrazole rings (e.g., and ) often target enzymes or receptors due to their conformational flexibility .

Physical Properties :

  • The neopentyl group in the target compound likely increases hydrophobicity compared to smaller substituents, affecting solubility and bioavailability.

Notes

Patent Significance : Its high patent count (8) implies proprietary industrial applications, possibly in agrochemicals or pharmaceuticals, warranting further investigation .

Structural Analogues : Pyridine- and amine-containing compounds (e.g., Pheniramine) highlight the importance of substituent positioning for bioactivity .

Data Limitations : Physical data (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating experimental characterization.

Biological Activity

N-(2,2-dimethylpropyl)pyridin-3-amine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a 2,2-dimethylpropyl group at the nitrogen atom. The structural formula can be represented as follows:

C12H18N\text{C}_{12}\text{H}_{18}\text{N}

This compound is primarily utilized as a building block in organic synthesis and has shown promise in various biological assays.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that the compound acts as an enzyme inhibitor , particularly affecting pathways involved in nitrification. By inhibiting enzymes that convert ammonia to nitrate, it helps retain nitrogen in a form more accessible to plants, thereby enhancing agricultural productivity.

1. Enzyme Inhibition

This compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways. Its inhibitory effects on nitrifying bacteria have been documented, suggesting potential applications in agricultural settings to improve nitrogen retention in soils.

Case Studies and Experimental Data

Recent studies have highlighted the biological activities of similar pyridine compounds, providing insights into the potential applications of this compound:

CompoundBiological ActivityTarget
Pyrido[2,3-d]pyrimidine derivativesDHFR inhibitionCancer treatment
N-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidineTyrosine kinase inhibitionCancer treatment
N-(4-fluorophenyl)-pyridine derivativesAcetylcholinesterase inhibitionAlzheimer's disease

These findings indicate that compounds with similar structures may exhibit significant therapeutic effects through various mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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